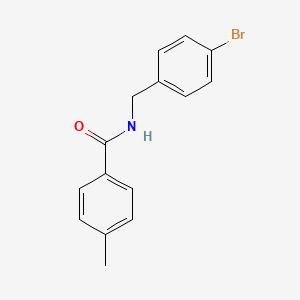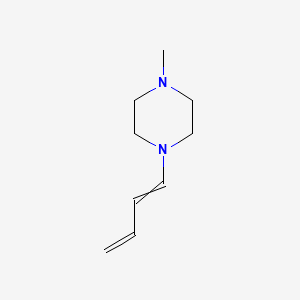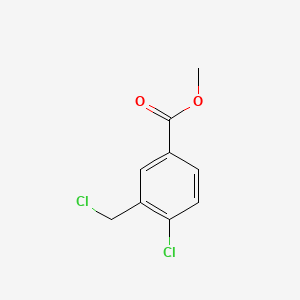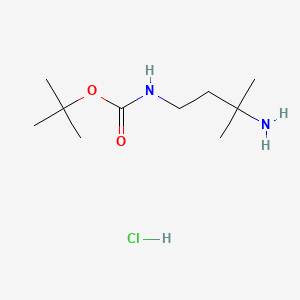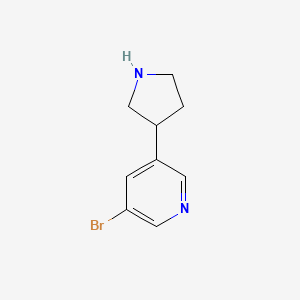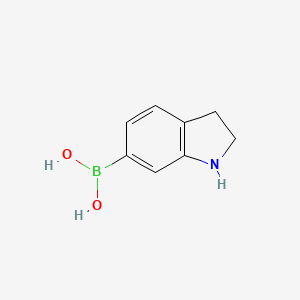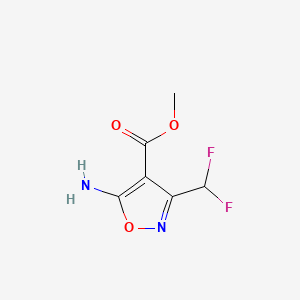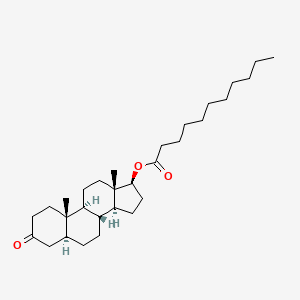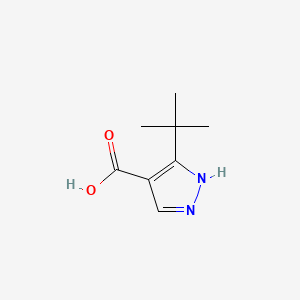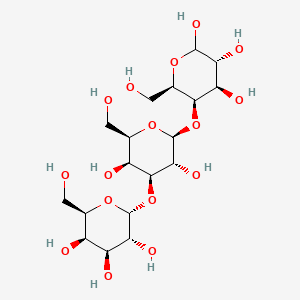
4-Amino-6-bromo-8-methylquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-bromo-8-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative with the molecular formula C13H13BrN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromo-8-methylquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and the use of ethyl chloroformate for esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-bromo-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and alkyl halides for alkyl substitution.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogen derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
4-Amino-6-bromo-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromo-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-2,8-dimethylquinoline-3-carboxylate
- Ethyl 7-bromo-2-methylquinoline-3-carboxylate
Uniqueness
4-Amino-6-bromo-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both an amino group and a bromine atom on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
1242260-04-3 |
|---|---|
Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.163 |
IUPAC Name |
ethyl 4-amino-6-bromo-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
GVBXZIPBSACZCK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Br)N |
Synonyms |
4-Amino-6-bromo-8-methylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


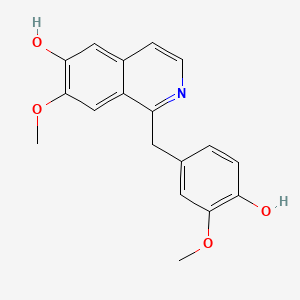
![Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B594343.png)
